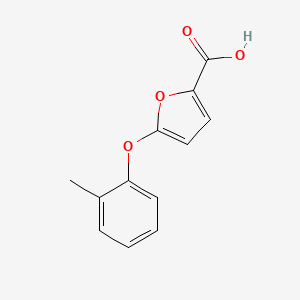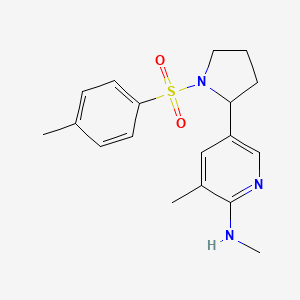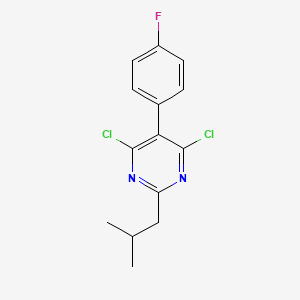![molecular formula C15H24N2O5 B11816253 2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate is a complex organic compound known for its unique structural properties. This compound is part of the spirocyclic family, characterized by a spiro linkage that connects two rings at a single atom. The presence of tert-butyl and diazaspirodecane groups contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate typically involves multiple steps, starting with the preparation of the diazaspirodecane core. This core is synthesized through a series of cyclization reactions involving amines and carbonyl compounds. The tert-butyl group is then introduced via alkylation reactions, and the final oxalate ester is formed through esterification reactions with oxalic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxalate derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalate ester into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the diazaspirodecane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are often carried out in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions include various oxalate derivatives, alcohols, and substituted spirocyclic compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography.
科学的研究の応用
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and preventing rapid degradation. The diazaspirodecane ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Similar spirocyclic structure but with different ring sizes and functional groups.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with a different substitution pattern.
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Features a similar spiro linkage but with an oxo group.
Uniqueness
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate stands out due to its unique combination of tert-butyl and diazaspirodecane groups, providing a balance of stability and reactivity. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in research and industrial applications.
特性
分子式 |
C15H24N2O5 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC名 |
2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-12(19)11(18)21-13(20)17-9-5-7-15(10-17)6-4-8-16-15/h16H,4-10H2,1-3H3 |
InChIキー |
GWUCREKOIOYJBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(=O)OC(=O)N1CCCC2(C1)CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)


![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)


![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)

![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)
![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)



